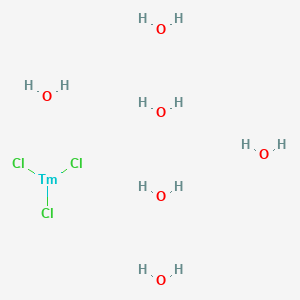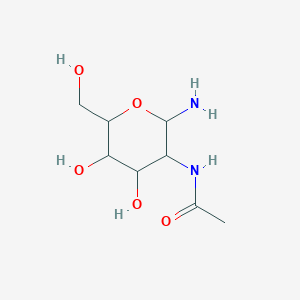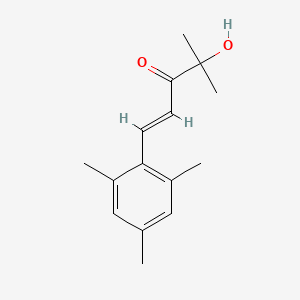
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a mesityl group, a hydroxy group, and a conjugated enone system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one typically involves the aldol condensation of mesityl acetone with acetaldehyde under basic conditions. The reaction proceeds as follows:
- Mesityl acetone is treated with a base such as sodium hydroxide.
- Acetaldehyde is added to the reaction mixture.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by extraction and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-1-mesityl-4-methylpent-1-en-3-one.
Reduction: 4-Hydroxy-1-mesityl-4-methylpentan-3-one.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxy and enone groups allow it to participate in hydrogen bonding and electrophilic reactions, respectively. These interactions can modulate biological pathways, leading to its observed biological effects. Specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
4-Hydroxy-4-methylpent-1-en-3-one: Lacks the mesityl group, resulting in different chemical properties.
4-Hydroxy-1-phenyl-4-methylpent-1-en-3-one: Contains a phenyl group instead of a mesityl group, leading to variations in reactivity and biological activity.
Uniqueness: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(E)-4-hydroxy-4-methyl-1-(2,4,6-trimethylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C15H20O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(16)15(4,5)17/h6-9,17H,1-5H3/b7-6+ |
Clé InChI |
MZEPKOZFBZWACD-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C(C)(C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=CC(=O)C(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


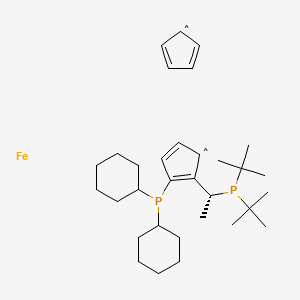
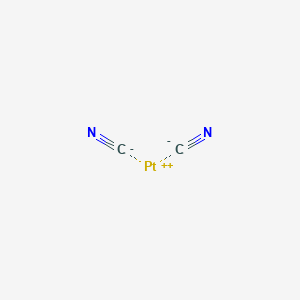
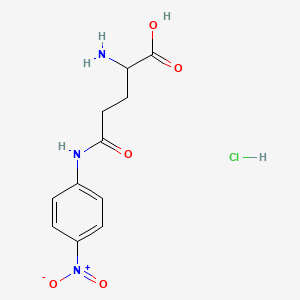


![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
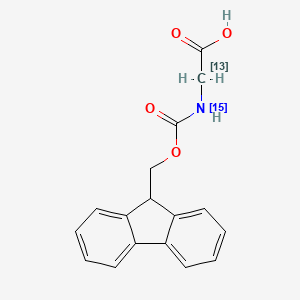

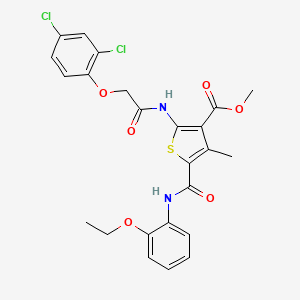
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
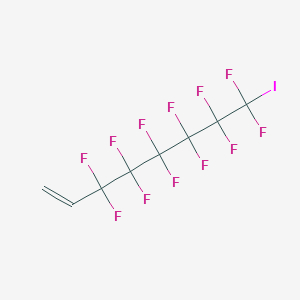
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
